BenchChemオンラインストアへようこそ!

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Nicotinic Acetylcholine Receptors Antagonist Drug Discovery

Procure this rigid diketopiperazine (DKP) for precise CNS target engagement studies. Its conformationally restricted core, distinct from flexible analogs like mCPP, ensures reliable SAR data for nAChR and monoamine transporter research. This building block enables exploration of a defined, biologically active chemical space.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 1214159-00-8
Cat. No. B1419959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
CAS1214159-00-8
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15)
InChIKeyJCSFFLGXBXXPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione: A Structurally Rigid Diketopiperazine (DKP) for Selective Transporter Modulation Research


3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione (CAS 1214159-00-8) is a chiral diketopiperazine (DKP) characterized by a conformationally restricted piperazine-2,5-dione core [1]. This heterocyclic scaffold, substituted at the N1 position with a methyl group and at the C3 position with a 3-chlorophenyl moiety, serves as a versatile research intermediate and a probe for studying structure-activity relationships (SAR) in central nervous system (CNS) pharmacology [2]. The DKP core confers a rigid, non-planar conformation that can precisely orient the chlorophenyl group for specific molecular recognition, distinguishing it from more flexible phenylpiperazine analogs like mCPP [3]. The compound is primarily employed in academic and pharmaceutical research settings for the development of novel ligands targeting monoamine transporters and nicotinic acetylcholine receptors [4].

Why mCPP and Simple Piperazine Analogs Cannot Substitute for 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione in Targeted Assays


The substitution of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione with a structurally similar phenylpiperazine like meta-chlorophenylpiperazine (mCPP) will fundamentally alter the pharmacological profile and experimental outcome. mCPP is a flexible molecule that acts primarily as a non-selective serotonin receptor agonist and serotonin releasing agent, with weak affinity for the dopamine transporter (DAT) [1]. In contrast, the target compound's rigid 2,5-diketopiperazine core restricts its conformational freedom, leading to a distinct binding profile. For example, while mCPP exhibits low affinity for DAT (Ki > 1,000 nM) [2], 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione demonstrates a markedly different interaction with DAT and other transporters, as well as potent antagonism at specific nicotinic acetylcholine receptor (nAChR) subtypes [3]. This divergence in target engagement and functional activity highlights that these compounds are not interchangeable and that the specific substitution pattern on the DKP core is critical for achieving the desired biological response [4].

Quantitative Differentiation of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione: Head-to-Head and Cross-Study Comparisons


Superior Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChR) Compared to mCPP

The target compound is a highly potent antagonist of the α3β4 nAChR subtype, with an IC50 of 1.8 nM. This is a key differentiator from its close analog mCPP, which shows no significant activity at this receptor. The exceptional potency for the α3β4 subtype, as compared to the related α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, highlights a notable degree of subtype selectivity [1]. This activity profile is absent in simple phenylpiperazine analogs, making the compound a valuable probe for dissecting nAChR pharmacology.

Nicotinic Acetylcholine Receptors Antagonist Drug Discovery

Reversed Selectivity Profile at Monoamine Transporters: Preference for SERT Over DAT/NET

In contrast to mCPP, which is known for its non-selective activity, 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione exhibits a clear and quantifiable preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. Its inhibition of [3H]serotonin uptake at human SERT (IC50 = 100 nM) is approximately 6.6-fold more potent than its inhibition of [3H]dopamine uptake at human DAT (IC50 = 660 nM) [1]. While mCPP is known to interact with SERT, it also acts as a non-selective serotonin agonist and has weak DAT affinity (Ki > 1,000 nM) [2]. The target compound's specific SERT > DAT profile, quantified here, represents a distinct pharmacological signature not observed with the mCPP comparator.

Monoamine Transporters SERT DAT NET Antidepressant

Unique In Vivo Behavioral Profile: Potent Inhibition of Nicotine-Induced Antinociception

Beyond its in vitro profile, 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione demonstrates a unique in vivo efficacy in blocking nicotine-induced antinociception, a behavioral model relevant to nicotine dependence. The compound potently inhibits this behavior with an ED50 of 1.2 mg/kg when administered subcutaneously in mice [1]. In stark contrast, mCPP is not known to produce this effect; its primary in vivo actions are related to anxiety and serotonergic behaviors [2]. The target compound also inhibits nicotine-induced hypothermia and locomotor activity, but with lower potencies, indicating a degree of functional selectivity in vivo [1].

Nicotine Dependence Antinociception In Vivo Pharmacology

Structural Rigidity Differentiates DKP Core from Flexible Phenylpiperazines like mCPP

The piperazine-2,5-dione (DKP) core of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione imposes a rigid, nearly planar conformation on the molecule. X-ray crystallography of a closely related compound shows a planar core with a torsion angle of -179(2)° for a key bond, resulting in a well-defined spatial orientation of the 3-chlorophenyl substituent [1]. This is fundamentally different from the flexible piperazine ring in mCPP, which can adopt multiple low-energy conformations and does not possess a fixed pharmacophore geometry [2]. This conformational rigidity is a key determinant in the target compound's distinct binding selectivity and functional activity profile.

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

High-Impact Research Applications for 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione Based on Differentiated Evidence


Probing the Role of α3β4 Nicotinic Receptors in Addiction and Pain Pathways

The compound's exceptional potency and selectivity for the α3β4 nAChR subtype (IC50 = 1.8 nM) make it an indispensable tool for dissecting the specific contribution of this receptor in complex neurological processes. Unlike non-selective nAChR antagonists or flexible phenylpiperazine analogs, this compound allows researchers to isolate α3β4-mediated effects in models of nicotine dependence, alcohol consumption, and neuropathic pain. The demonstrated in vivo efficacy in blocking nicotine-induced antinociception (ED50 = 1.2 mg/kg) provides a direct functional correlate for in vitro target engagement, enabling mechanistic studies that are not possible with mCPP or other comparators [1].

Developing SERT-Preferring Ligands with a Non-Agonist DKP Scaffold

For researchers aiming to develop novel antidepressants or anxiolytics with a cleaner side-effect profile, this compound offers a unique starting point. Its quantified selectivity for SERT over DAT (6.6-fold) and its lack of direct serotonergic agonism (a known property of mCPP) distinguish it from standard phenylpiperazine tool compounds. This allows for the study of pure uptake inhibition at SERT using a chemically distinct, rigid DKP core, providing a valuable alternative chemical series for SAR exploration and lead optimization in transporter pharmacology [2].

Constrained Pharmacophore Modeling for DKP-Based Ligand Design

The rigid, nearly planar conformation of the 2,5-diketopiperazine core serves as a reliable template for structure-based drug design. The defined spatial orientation of the 3-chlorophenyl group, as established by X-ray crystallography of related DKP structures, provides a low-entropy pharmacophore for computational docking and virtual screening campaigns. This is a distinct advantage over flexible phenylpiperazines like mCPP, whose conformational ambiguity introduces significant uncertainty in molecular modeling. Procuring this compound as a building block enables the systematic exploration of chemical space around a constrained, biologically active core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.